molecular formula C9H15NO4 B1315615 Dimethyl piperidine-2,5-dicarboxylate CAS No. 2207-52-5

Dimethyl piperidine-2,5-dicarboxylate

Cat. No.: B1315615
CAS No.: 2207-52-5
M. Wt: 201.22 g/mol
InChI Key: SGOAVLHEGKCEHK-UHFFFAOYSA-N
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Description

Dimethyl piperidine-2,5-dicarboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidines are saturated heterocyclic amine compounds widely used in the synthesis of pharmaceutical and agrochemical compounds. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl piperidine-2,5-dicarboxylate can be synthesized through the hydrogenation of pyridine derivatives. The process involves the reduction of functionalized pyridines using a stable, commercially available rhodium compound, such as rhodium oxide, under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives in the presence of a rhodium catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl piperidine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a rhodium catalyst is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Substituted piperidines.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Dimethyl piperidine-2,5-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl piperidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Dimethyl piperidine-2,5-dicarboxylate can be compared with other similar compounds, such as:

  • Dimethyl piperidine-2,6-dicarboxylate
  • Piperidine-3-carboxamide
  • 5-(methoxycarbonyl)piperidine-2-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

dimethyl piperidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOAVLHEGKCEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540031
Record name Dimethyl piperidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-52-5
Record name 2,5-Piperidinedicarboxylic acid, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl piperidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl piperidine-2,5-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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